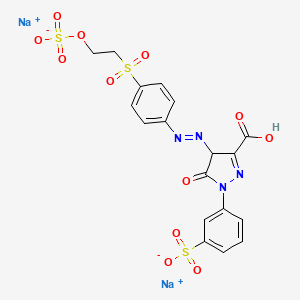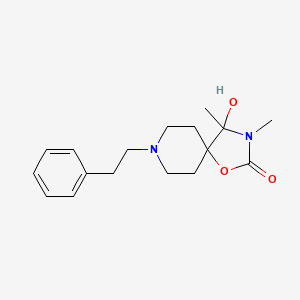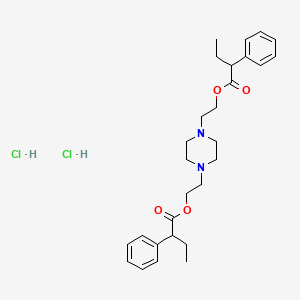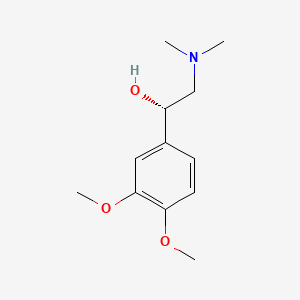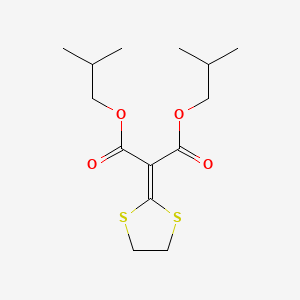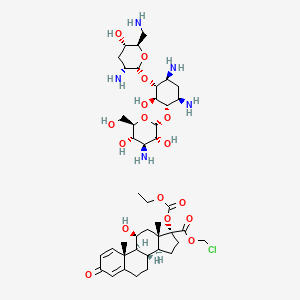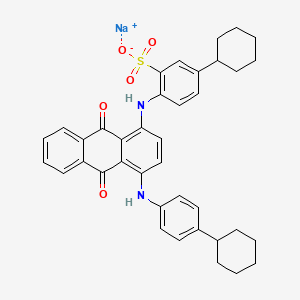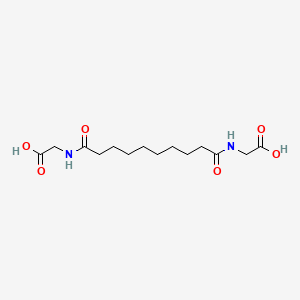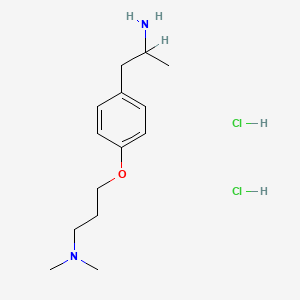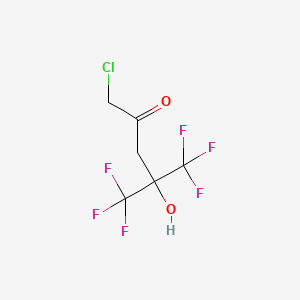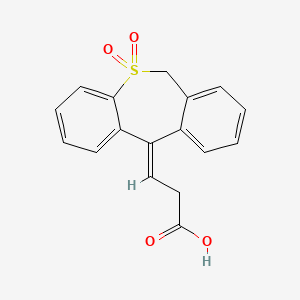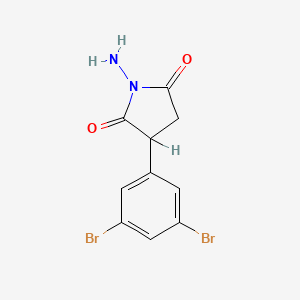
2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- is a chemical compound that belongs to the class of sulfonamides.
Preparation Methods
The synthesis of 2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- typically involves several steps. One common synthetic route includes the reaction of 2H-1-Benzopyran-8-sulfonamide with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is then stirred at room temperature for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .
Oxidation: The compound can be oxidized using hydrogen peroxide to form the corresponding sulfone derivative.
Reduction: Reduction with sodium borohydride can yield the corresponding amine derivative.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- involves its interaction with molecular targets such as enzymes. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- can be compared with other similar compounds, such as:
2H-1-Benzopyran-8-sulfonamide, N-((methylamino)carbonyl)-4,5,7-trimethyl-2-oxo-: This compound has a similar structure but with a methyl group instead of an ethyl group.
2H-1-Benzopyran-8-sulfonamide, N-((propylamino)carbonyl)-4,5,7-trimethyl-2-oxo-: This compound has a propyl group instead of an ethyl group.
The uniqueness of 2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
85302-27-8 |
|---|---|
Molecular Formula |
C15H18N2O5S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-ethyl-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea |
InChI |
InChI=1S/C15H18N2O5S/c1-5-16-15(19)17-23(20,21)14-10(4)6-8(2)12-9(3)7-11(18)22-13(12)14/h6-7H,5H2,1-4H3,(H2,16,17,19) |
InChI Key |
DERAIVLVEPISAY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NS(=O)(=O)C1=C(C=C(C2=C1OC(=O)C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


